

A Technical Guide to the Spectroscopic Data of Oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Oxazole-2-carboxylic acid
Cat. No.:	B048676
	Get Quote

Disclaimer: Direct, experimentally verified spectroscopic data for **oxazole-2-carboxylic acid** is not readily available in public databases and literature. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on data from closely related compounds, including oxazole, ethyl oxazole-2-carboxylate, and oxazole-4-carboxylic acid. The presented data serves as a reference and predictive guide for researchers and scientists in the field of drug development.

Introduction

Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the oxazole motif in a wide range of biologically active molecules. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for novel therapeutic agents. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **oxazole-2-carboxylic acid**, provides detailed experimental protocols for acquiring such data, and illustrates the general workflow for spectroscopic analysis.

Spectroscopic Data

The following tables present a summary of spectroscopic data for oxazole and related substituted oxazoles to provide a basis for predicting the spectral characteristics of **oxazole-2-carboxylic acid**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
Oxazole[1]	CDCl_3	7.95 (s, 1H, H2), 7.69 (s, 1H, H5), 7.09 (s, 1H, H4)
Ethyl Oxazole-2-carboxylate (Predicted)	CDCl_3	~8.2 (s, 1H, H5), ~7.4 (s, 1H, H4), 4.4 (q, 2H, CH_2), 1.4 (t, 3H, CH_3)
Oxazole-4-carboxylic acid[2]	-	No data available
Oxazole-2-carboxylic acid (Estimated)	DMSO-d_6	~13.5 (br s, 1H, COOH), ~8.4 (s, 1H, H5), ~7.8 (s, 1H, H4)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)
Oxazole[1]	CDCl_3	150.6 (C2), 138.1 (C5), 125.5 (C4)
Ethyl Oxazole-2-carboxylate (Predicted)	CDCl_3	~160 (C=O), ~145 (C2), ~142 (C5), ~128 (C4), ~62 (CH_2), ~14 (CH_3)
Oxazole-4-carboxylic acid[2]	-	No data available
Oxazole-2-carboxylic acid (Estimated)	DMSO-d_6	~162 (COOH), ~147 (C2), ~144 (C5), ~130 (C4)

Table 3: IR Spectroscopic Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
Oxazole[1][3]	C=N stretch	~1580
C-O-C stretch	~1100-1050	
C-H stretch (aromatic)	~3150-3100	
Carboxylic Acid (general)[4]	O-H stretch	3300-2500 (broad)
C=O stretch	1760-1690	
C-O stretch	1320-1210	
Oxazole-2-carboxylic acid (Predicted)	O-H stretch	~3100-2500 (broad)
C=O stretch	~1720	
C=N stretch	~1585	
C-O-C stretch	~1100	

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	Key Fragments (m/z) and Interpretation
Oxazole[1]	EI	69 [M] ⁺ , 41 [M-CO] ⁺ , 40 [M-HCN] ⁺
Oxazole-2-carboxylic acid (Predicted)	ESI-	112 [M-H] ⁻ , 68 [M-H-CO ₂] ⁻
EI		113 [M] ⁺ , 69 [M-CO ₂] ⁺ , 41 [M-CO ₂ -CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

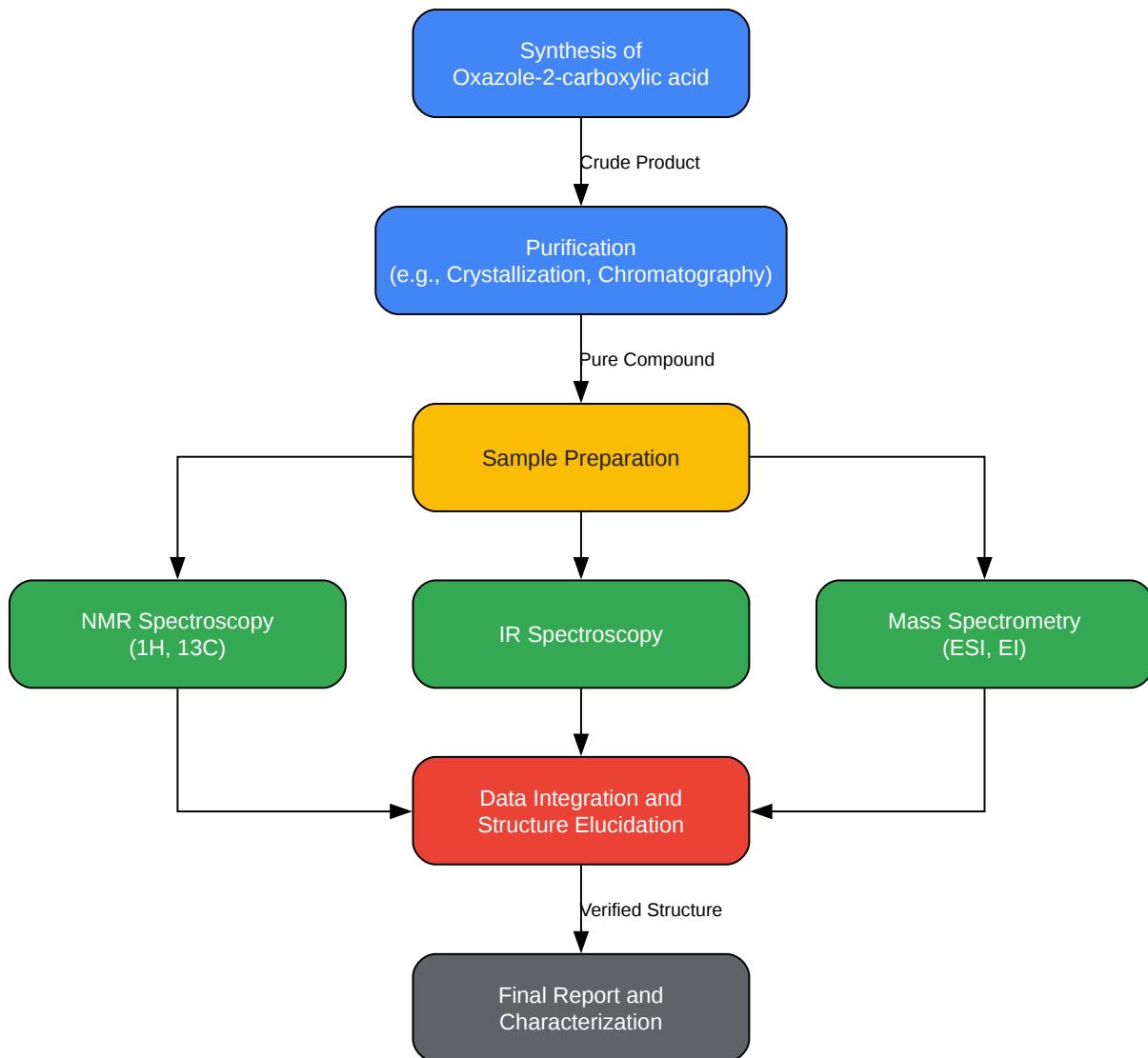
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be one in which the analyte is highly soluble and does not have overlapping signals with the analyte's protons of interest.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

3.2. Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)


- Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1

$\mu\text{g/mL}$). For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.

- Instrumentation: A mass spectrometer equipped with an appropriate ion source (ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
 - ESI: The sample solution is infused into the ion source. Spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.
 - EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. The resulting mass spectrum shows the molecular ion $[\text{M}]^+$ and a series of fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **oxazole-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **oxazole-2-carboxylic acid**. Researchers are encouraged to acquire experimental data on their synthesized samples and use this guide as a reference for data interpretation and structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]
- 3. Oxazole [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Oxazole-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048676#oxazole-2-carboxylic-acid-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com